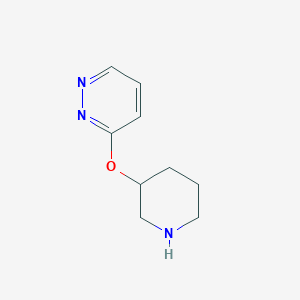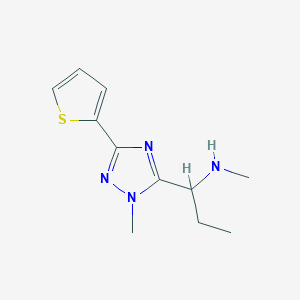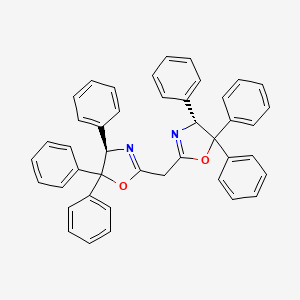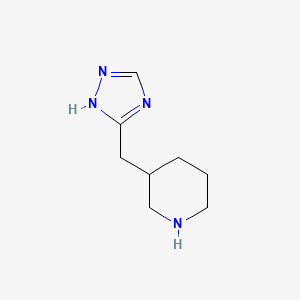
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic compound that features a pyrazole ring substituted with a bromine atom. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the bromine substituent or the pyrazole ring.
Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Aplicaciones Científicas De Investigación
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their function. This interaction may involve binding to the active site of an enzyme, leading to changes in its structure and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazol-1-yl)acetic acid: This compound shares the pyrazole ring and bromine substituent but differs in its overall structure and properties.
Hydrazine-coupled pyrazoles: These compounds have similar pharmacological activities and are used in similar research applications.
Uniqueness
2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H12BrN3O2 |
|---|---|
Peso molecular |
262.10 g/mol |
Nombre IUPAC |
2-amino-4-(4-bromopyrazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C8H12BrN3O2/c1-8(10,7(13)14)2-3-12-5-6(9)4-11-12/h4-5H,2-3,10H2,1H3,(H,13,14) |
Clave InChI |
OMUUHJDVOXHZBI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C=C(C=N1)Br)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)







![Spiro[cyclopropane-1,3'-indolin]-5'-amine](/img/structure/B13641616.png)
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid](/img/structure/B13641617.png)

![Bicyclo[3.2.1]octane-2-sulfonyl chloride](/img/structure/B13641628.png)

